KG5

Allosteric kinase inhibition B-Raf regulation Mechanism of action

KG5 (CAS 877874-85-6) is an irreplaceable allosteric probe for discerning kinase signaling. Unlike generic ATP-competitive inhibitors like sorafenib, it uniquely stabilizes the inactive conformations of PDGFRβ and B-Raf, preventing S338 phosphorylation to avoid paradoxical pathway activation observed with agents like vemurafenib. This guaranteed ≥98% pure compound is essential for researchers requiring a characterized polypharmacological profile (FLT3, KIT, c-Raf) with an allosteric mechanism. Secure this critical tool for dissecting kinase dynamics and angiogenesis today.

Molecular Formula C20H16F3N7OS
Molecular Weight 459.4 g/mol
CAS No. 877874-85-6
Cat. No. B608331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKG5
CAS877874-85-6
SynonymsKG-5;  KG 5;  KG5; 
Molecular FormulaC20H16F3N7OS
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=N1)OC2=CC=C(C=C2)C3=NC(=NN3)NC4=CC=CC(=C4)C(F)(F)F)N
InChIInChI=1S/C20H16F3N7OS/c1-32-19-26-15(24)10-16(27-19)31-14-7-5-11(6-8-14)17-28-18(30-29-17)25-13-4-2-3-12(9-13)20(21,22)23/h2-10H,1H3,(H2,24,26,27)(H2,25,28,29,30)
InChIKeyCMYHZFCJPORPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KG5 (CAS 877874-85-6): An Orally Active Dual Allosteric Inhibitor of PDGFRβ and B-Raf for Research Procurement


KG5 (CAS 877874-85-6) is a synthetic small molecule characterized as an orally bioavailable, dual allosteric inhibitor targeting platelet-derived growth factor receptor beta (PDGFRβ) and B-Raf kinase [1]. It exhibits a unique mechanism of action by stabilizing the inactive conformations of these kinases, thereby disrupting downstream signaling [1]. In biochemical profiling, KG5 also demonstrates inhibitory activity against related kinases including PDGFRα (Kd = 300 nM), FLT3 (Kd = 52 nM), KIT (Kd = 170 nM), and c-Raf [1]. The compound is a white to off-white solid with a molecular weight of 459.45 g/mol, a molecular formula of C20H16F3N7OS, and a reported purity of ≥98% or ≥99.79% by HPLC from commercial suppliers . Its unique allosteric binding profile differentiates it from ATP-competitive kinase inhibitors, offering a distinct tool for investigating kinase signaling pathways [1].

Procurement Rationale: Why ATP-Competitive Kinase Inhibitors Are Not Suitable Substitutes for KG5


Substituting KG5 with a generic ATP-competitive kinase inhibitor, such as sorafenib or sunitinib, is scientifically unsound due to a fundamental difference in the mode of action and target selectivity. KG5 is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, specifically stabilizing the inactive conformation of PDGFRβ and B-Raf [1]. This mechanism leads to a distinct biological fingerprint. For instance, KG5 uniquely prevents the phosphorylation of B-Raf at Ser338, a critical step for its activation, without affecting Ser259 [1]. This contrasts with ATP-competitive B-Raf inhibitors like vemurafenib (PLX4032), which inhibit the kinase but can paradoxically activate downstream signaling in cells with wild-type RAS through a different mechanism [2]. Therefore, the experimental outcomes observed with KG5 are directly tied to its unique allosteric and target profile and cannot be reliably replicated by substituting it with another compound that shares only a subset of its kinase targets [1].

Quantitative Differentiation of KG5: Direct Comparative Evidence vs. In-Class Alternatives


Unique Allosteric Mechanism: Differential Effect on B-Raf S338 vs. S259 Phosphorylation

KG5 is differentiated by its specific, allosteric mechanism of action on B-Raf, which is quantifiably distinct from ATP-competitive inhibitors. KG5 selectively blocks phosphorylation of B-Raf at serine 338 (S338), a key activation site, while having no effect on the phosphorylation of serine 259 (S259), an inhibitory site [1]. This specific modulation of the activation loop is a hallmark of its allosteric binding and is not a general property of ATP-competitive B-Raf inhibitors.

Allosteric kinase inhibition B-Raf regulation Mechanism of action

PDGFRβ Inhibition Affinity: A Comparative Kd Analysis of KG5, Sunitinib, and Sorafenib

While KG5 inhibits PDGFRβ with a Kd of 520 nM [1], its potency is moderate compared to multi-targeted tyrosine kinase inhibitors (TKIs) like sunitinib and sorafenib. This lower affinity is not a weakness but a differentiating feature of its selective profile. KG5's primary design is dual allosteric inhibition of PDGFRβ and B-Raf, not potent pan-kinase inhibition [1].

PDGFRβ Kd value Kinase inhibitor potency

Comparative Cellular Potency: KG5 vs. Sunitinib in Endothelial and Smooth Muscle Cells

KG5 demonstrates moderate but consistent anti-proliferative activity across relevant cell types, with EC50 values of 0.54 µM for endothelial cells and 0.59 µM for vascular smooth muscle cells (VSMCs) [1]. In contrast, sunitinib, a potent VEGFR/PDGFR inhibitor, shows significantly higher potency in endothelial cells, with an EC50 of 10 nM for inhibiting VEGF-dependent PDGFRβ phosphorylation . This potency differential reflects their distinct target profiles and mechanisms.

Antiangiogenic Cellular viability EC50

In Vivo Efficacy: Tumor Growth Inhibition in a Renal Cell Carcinoma Xenograft Model

KG5 demonstrates robust in vivo anti-tumor activity in an orthotopic renal cell carcinoma (RCC) xenograft model. Oral administration of KG5 at 100 mg/kg daily for 26 days prevented tumor growth in mice implanted with SN12C-RFP cells [1]. This efficacy is comparable to other multi-kinase inhibitors like sorafenib, which is also active in RCC models but is an ATP-competitive inhibitor [2].

In vivo efficacy Renal cell carcinoma Xenograft model

Defined Research Applications for KG5 Based on Verified Differentiation


Investigating Allosteric Regulation of B-Raf Kinase Activity and Conformation

KG5 is uniquely suited for experiments aimed at dissecting the allosteric regulation of B-Raf. Unlike ATP-competitive inhibitors, KG5 stabilizes the inactive conformation of B-Raf and specifically prevents S338 phosphorylation without affecting S259 [1]. This makes it an essential tool for researchers studying the conformational dynamics and activation mechanisms of RAF kinases, an area where ATP-competitive inhibitors would produce confounding results due to their different mode of action.

In Vivo Studies of PDGFRβ/B-Raf Dual Inhibition in Angiogenesis and Tumor Models

Given its confirmed oral bioavailability and in vivo efficacy in models such as the orthotopic renal cell carcinoma xenograft [1], KG5 is a validated chemical probe for investigating the therapeutic potential of dual allosteric inhibition of PDGFRβ and B-Raf. Its unique profile allows for the in vivo dissection of these pathways' contributions to tumor angiogenesis and growth, a task that cannot be accurately modeled with more potent but less selective ATP-competitive pan-kinase inhibitors.

Use as a Pharmacological Tool to Differentiate Allosteric vs. ATP-Competitive Kinase Inhibition

KG5 serves as a critical control compound in studies comparing allosteric and ATP-competitive inhibition. Its moderate affinity for PDGFRβ (Kd = 520 nM) and B-Raf, combined with its unique allosteric binding mode, provides a stark contrast to high-affinity ATP-competitive inhibitors like sunitinib (PDGFRβ IC50 = 2 nM) [1]. This makes it invaluable for researchers seeking to attribute a specific biological effect to an allosteric mechanism rather than general kinase inhibition.

Studies Requiring Inhibition of a Specific Kinase Panel (PDGFRβ, B-Raf, FLT3, KIT, c-Raf)

For experiments designed to inhibit a defined set of kinases including PDGFRβ (Kd=520 nM), B-Raf, FLT3 (Kd=52 nM), KIT (Kd=170 nM), and c-Raf, KG5 provides a known and characterized polypharmacological profile [1]. This profile is distinct from other multi-kinase inhibitors, and the availability of its quantitative inhibition data for each target allows for precise interpretation of cellular and in vivo outcomes, reducing the experimental noise associated with less-characterized or broader-spectrum agents.

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